molecular formula C9H12N4S B13321472 3-(Dimethyl-1,3-thiazol-5-yl)-1-methyl-1H-pyrazol-5-amine

3-(Dimethyl-1,3-thiazol-5-yl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13321472
M. Wt: 208.29 g/mol
InChI Key: DCAYHBDROCAYSX-UHFFFAOYSA-N
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Description

3-(Dimethyl-1,3-thiazol-5-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethyl-1,3-thiazol-5-yl)-1-methyl-1H-pyrazol-5-amine typically involves multi-step reactions. One common method includes the reaction of thiazole derivatives with various reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvents such as methanol and ethanol are commonly used in these processes .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethyl-1,3-thiazol-5-yl)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions often involve specific temperatures and solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(Dimethyl-1,3-thiazol-5-yl)-1-methyl-1H-pyrazol-5-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Dimethyl-1,3-thiazol-5-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or proteins, leading to the disruption of cellular processes in microbes or cancer cells. The compound’s structure allows it to bind to these targets effectively, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Uniqueness

What sets 3-(Dimethyl-1,3-thiazol-5-yl)-1-methyl-1H-pyrazol-5-amine apart is its unique combination of the thiazole and pyrazole rings, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Properties

Molecular Formula

C9H12N4S

Molecular Weight

208.29 g/mol

IUPAC Name

5-(2,4-dimethyl-1,3-thiazol-5-yl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C9H12N4S/c1-5-9(14-6(2)11-5)7-4-8(10)13(3)12-7/h4H,10H2,1-3H3

InChI Key

DCAYHBDROCAYSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN(C(=C2)N)C

Origin of Product

United States

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